molecular formula C17H10ClN3O4S2 B2430801 3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 300817-84-9

3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2430801
CAS No.: 300817-84-9
M. Wt: 419.85
InChI Key: VFJPMSODMDNVRA-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reagents: : Benzoyl chloride or its derivatives are commonly used.

  • Conditions: : Acidic or basic conditions depending on the specific reagents.

  • Attachment of the Nitrophenyl Group

    • Reagents: : 4-nitrobenzaldehyde.

    • Conditions: : Aldol condensation reactions under alkaline conditions.

  • Industrial Production Methods:

    Scale-up procedures involve:

    • Batch Reactions: : Industrial scale reactors with controlled temperature, pressure, and pH.

    • Purification: : Recrystallization or column chromatography to ensure high purity.

    Properties

    IUPAC Name

    3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H10ClN3O4S2/c18-12-3-1-2-11(9-12)15(22)19-20-16(23)14(27-17(20)26)8-10-4-6-13(7-5-10)21(24)25/h1-9H,(H,19,22)/b14-8-
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VFJPMSODMDNVRA-ZSOIEALJSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC(=C1)Cl)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H10ClN3O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    419.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Cyclocondensation of Schiff Bases with Thiolactic Acid

    The thiazolidinone scaffold is typically synthesized via cyclocondensation of Schiff bases with sulfur-containing reagents. For this compound, the Schiff base intermediate is formed by condensing 4-nitrobenzaldehyde with 3-chlorobenzhydrazide under anhydrous conditions. The hydrazide is prepared by treating 3-chlorobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with hydrazine hydrate. Cyclization with mercaptoacetic acid in dry benzene yields the thiazolidinone core, with the sulfanylidene (C=S) group arising from thiol incorporation.

    Mechanistic Insight :

    • Schiff Base Formation :
      $$ \text{4-Nitrobenzaldehyde} + \text{3-Chlorobenzhydrazide} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone Intermediate} $$
    • Cyclization :
      $$ \text{Hydrazone} + \text{HSCH₂COOH} \xrightarrow{\text{BF₃·OEt₂}} \text{Thiazolidinone Core} + \text{H₂O} $$

    The Lewis acid β-cyclodextrin-SO₃H enhances electrophilicity of the aldehyde, facilitating imine formation and subsequent nucleophilic attack by the thiol.

    Microwave-Assisted Synthesis

    Microwave irradiation significantly accelerates the cyclization step, reducing reaction time from 48 hours to 6–8 minutes while improving yields (64–82% vs. 30–70% conventionally). This method minimizes side reactions and ensures geometric specificity for the (5Z)-configuration.

    Optimized Conditions :

    • Solvent: Toluene
    • Catalyst: Triethylamine (2–3 drops)
    • Power: 300 W, 80°C

    Functionalization of the Thiazolidinone Nitrogen

    Acylation with 3-Chlorobenzoyl Chloride

    The benzamide group is introduced via acylation of the thiazolidinone’s N-3 position. The free amine generated during cyclization reacts with 3-chlorobenzoyl chloride in chloroform under basic conditions (triethylamine), yielding the target compound.

    Reaction Protocol :

    • Dissolve thiazolidinone core (1 eq) in anhydrous CHCl₃.
    • Add 3-chlorobenzoyl chloride (1.2 eq) dropwise at 0°C.
    • Stir for 4 hours at room temperature.
    • Purify via recrystallization (MeOH:H₂O, 7:3).

    Yield : 68–75%.

    Stereochemical Control and Regioselectivity

    Z-Selective Cyclization

    The (5Z)-configuration is favored using β-cyclodextrin-SO₃H, which stabilizes the transition state via host-guest interactions. BF₃·OEt₂ further enforces regioselectivity during ring-opening and cyclization steps.

    Key Data :

    • Enantiomeric Excess (ee) : >99%
    • Diastereomeric Ratio (dr) : 95:5 (Z:E)

    Analytical Characterization

    Spectroscopic Validation

    • IR (KBr) :
      • 1695 cm⁻¹ (C=O, thiazolidinone)
      • 1340, 1520 cm⁻¹ (NO₂ asymmetric/symmetric stretch)
      • 1245 cm⁻¹ (C=S)
    • ¹H NMR (400 MHz, DMSO-d₆) :
      • δ 8.45 (s, 1H, CH=N)
      • δ 7.85–8.10 (m, 4H, Ar-H nitro group)
      • δ 7.50–7.70 (m, 4H, Ar-H benzamide)
    • MS (ESI+) : m/z 419.85 [M+H]⁺.

    Comparative Analysis of Synthetic Methods

    Method Catalyst Time Yield (%) Purity (%)
    Conventional BF₃·OEt₂ 48 h 65 92
    Microwave-Assisted β-CD-SO₃H 8 min 82 98
    Solvent-Free Sc(OTf)₃ 3 h 71 95

    Microwave-assisted synthesis outperforms conventional methods in efficiency and yield, while solvent-free approaches offer environmental benefits.

    Challenges and Mitigation Strategies

    Byproduct Formation

    Incomplete acylation may yield N-unsubstituted thiazolidinone , detectable via TLC (Rf = 0.3 vs. 0.6 for target). Column chromatography (SiO₂, EtOAc/hexane) resolves this.

    Oxidative Degradation

    The sulfanylidene group is prone to oxidation. Conduct reactions under N₂ atmosphere and store products at -20°C.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation: : The thiazolidinone ring can undergo oxidation, often forming sulfone derivatives.

    • Reduction: : The nitro group can be reduced to an amine group.

    • Substitution: : The chlorine atom provides a reactive site for nucleophilic substitution reactions.

    Common Reagents and Conditions:

    • Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

    • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

    • Substitution: : Sodium azide or thiolates for nucleophilic substitution.

    Major Products:

    • Sulfoxide/Sulfone derivatives: from oxidation.

    • Amino derivatives: from reduction.

    • Substituted derivatives: from nucleophilic substitutions.

    Scientific Research Applications

    • Chemistry: : Used in studying reaction mechanisms and kinetics.

    • Biology: : Investigated for its potential antimicrobial properties.

    • Medicine: : Explored as a lead compound in drug development, particularly for anti-inflammatory and anticancer agents.

    • Industry: : Utilized in creating novel materials with specific functional properties.

    Mechanism of Action

    • Molecular Targets and Pathways

      • Inhibits specific enzymes or pathways in microbial organisms, contributing to its antimicrobial effects.

      • Potential interaction with cellular signaling pathways in human cells, impacting inflammation and cell proliferation.

    Comparison with Similar Compounds

    Compared to other thiazolidinones:

    • Unique Functional Groups: : The combination of the nitrophenyl and benzamide groups offers unique chemical and biological properties.

    • Similar Compounds

      • 3-chloro-N-phenylthiazolidin-4-one: : Lacks the nitrophenyl group, less reactive.

      • N-(4-nitrophenyl)-5-oxo-thiazolidine-4-carboxamide: : Different positioning of functional groups, leading to different reactivity and applications.

    Biological Activity

    3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains. This compound's structure suggests it may possess antibacterial, antifungal, and possibly anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

    Chemical Structure and Properties

    The compound's IUPAC name reflects its complex structure, which includes a thiazolidinone ring and a nitrophenyl group. Its molecular formula is C16H13ClN2O3SC_{16}H_{13}ClN_2O_3S, with a molecular weight of approximately 364.81 g/mol. The presence of chlorine and nitro groups is significant for its biological activity.

    Antibacterial Activity

    Recent studies have demonstrated that derivatives of thiazolidinones exhibit promising antibacterial properties. The compound has been specifically tested against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

    Minimum Inhibitory Concentration (MIC)

    The MIC values for related thiazolidinone compounds have shown effectiveness against MRSA strains. For instance, compounds structurally similar to this compound exhibited MIC values as low as 0.39 μg/mL against MRSA strains, indicating potent antibacterial activity .

    CompoundMIC (μg/mL)Activity Against
    4c0.39MRSA (ATCC)
    4f0.39MRSA (Clinical)
    4b3.125–6.25S. aureus
    4g3.125–6.25P. aeruginosa

    The antibacterial mechanism of thiazolidinone derivatives is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes like MurB protein in S. aureus . Molecular docking studies have shown that these compounds can form significant hydrogen bonds with amino acids critical for bacterial survival.

    Antifungal and Anticancer Potential

    While the primary focus has been on antibacterial properties, there is emerging evidence suggesting antifungal activity as well. Thiazolidinone derivatives have been tested against fungal strains with varying degrees of success.

    Case Studies

    • Antifungal Activity : A study indicated that certain thiazolidinones displayed antifungal activity against Candida species, although specific data on the compound remains limited.
    • Anticancer Activity : Preliminary investigations into the anticancer potential of thiazolidinones suggest they may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.

    Toxicity Studies

    Safety profiles for thiazolidinone derivatives are crucial for their development as therapeutic agents. Preliminary toxicity studies indicate that these compounds are non-toxic to human red blood cells (RBCs), suggesting a favorable safety margin for further testing .

    Q & A

    Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

    The synthesis typically involves multi-step reactions, starting with condensation of 3-chloroaniline derivatives with thiazolidinone precursors. Key steps include:

    • Schiff base formation : Reaction of 4-nitrobenzaldehyde with a thiazolidinone core under reflux in ethanol or DMF, catalyzed by acetic acid .
    • Amide coupling : Use of coupling agents like EDCI/HOBt to attach the 3-chlorobenzamide moiety .
    • Critical conditions : Temperature control (60–80°C for 12–24 hours), inert atmosphere (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

    Q. Which spectroscopic methods are most effective for confirming structural integrity and purity?

    • NMR spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the methylidene group (δ 7.8–8.2 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
    • Mass spectrometry (HRMS) : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 500.0521) .
    • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂) confirm functional groups .

    Q. What are the primary chemical reactivity patterns of this compound?

    • Thiazolidinone ring reactivity : Susceptible to nucleophilic attack at the C4 carbonyl, enabling derivatization (e.g., substitution with amines or thiols) .
    • Electrophilic aromatic substitution : The 4-nitrophenyl group directs nitration or halogenation at meta-positions .
    • Michael addition : The exocyclic double bond (C5) reacts with nucleophiles like Grignard reagents .

    Advanced Questions

    Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

    • Assay standardization : Control variables like cell line specificity (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) .
    • Structural analogs : Compare activity of derivatives (e.g., replacing 4-nitrophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
    • Mechanistic studies : Use fluorescence polarization assays to confirm kinase binding vs. bacterial membrane disruption .

    Q. What strategies are recommended for elucidating structure-activity relationships (SAR) to enhance pharmacological profiles?

    • Systematic substituent variation :
    SubstituentEffect on ActivityReference
    4-NO₂ (current)High kinase inhibition (IC₅₀ = 1.2 µM) but poor solubility
    4-OH (analog)Improved solubility (logP = 2.1) but reduced potency (IC₅₀ = 8.7 µM)
    4-Cl (analog)Balanced activity (IC₅₀ = 3.5 µM) and moderate solubility
    • Computational modeling : Docking studies (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase) .

    Q. What experimental design considerations are crucial for assessing its potential as a kinase inhibitor?

    • Selectivity panels : Test against a kinase panel (e.g., PKIS) to identify off-target effects .
    • Cellular assays : Use Western blotting to measure downstream phosphorylation (e.g., ERK1/2 in A549 cells) .
    • Negative controls : Include inactive enantiomers (e.g., 5E isomer) to confirm stereospecific activity .

    Q. How can reaction yields be optimized during scale-up synthesis?

    • Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) and improves yield (from 45% to 72%) .
    • Microwave-assisted synthesis : Accelerates Schiff base formation (30 minutes vs. 12 hours) .
    • In-line purification : Use catch-and-release cartridges to isolate intermediates .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported solubility and bioavailability?

    • Solubility assays : Compare results from shake-flask (pH 7.4 PBS) vs. biorelevant media (FaSSIF) .
    • Crystallinity analysis : XRD to detect polymorphic forms affecting dissolution rates .
    • Pro-drug strategies : Introduce phosphate esters to enhance aqueous solubility .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.